molecular formula C19H22O2 B1338302 4-(4-Hexylphenyl)benzoic Acid CAS No. 59662-48-5

4-(4-Hexylphenyl)benzoic Acid

Cat. No. B1338302
CAS RN: 59662-48-5
M. Wt: 282.4 g/mol
InChI Key: ROJCBWVSXWIGAL-UHFFFAOYSA-N
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Description

The compound 4-(4-Hexylphenyl)benzoic Acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure consists of a hexylphenyl group attached to the fourth position of the benzoic acid ring. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, the synthesis of 4-(4-Phenylbutoxy) benzoic acid was achieved using a four-step reaction involving 4-chloro-1-butanol, CHCl_3 as a solvent, and AlCl_3 as a catalyst, with a yield of over 54% and a product purity of above 99.5% . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 4-(4-Hexylphenyl)benzoic Acid by altering the length of the alkyl chain.

Molecular Structure Analysis

Molecular structures and geometries of similar compounds have been optimized using the B3LYP density functional theory method with a 6-31G(d) basis set . This approach could be applied to 4-(4-Hexylphenyl)benzoic Acid to predict its molecular structure and optimize its geometry for further studies.

Chemical Reactions Analysis

The Mitsunobu reaction, which involves the inversion of a secondary alcohol to give an ester, has been performed using 4-(Diphenylphosphino)benzoic acid as a bifunctional reagent . This reaction or similar chemical transformations could be relevant for modifying the structure of 4-(4-Hexylphenyl)benzoic Acid or for attaching functional groups to its phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be studied using various spectroscopic techniques. For example, the vibrational spectra of 3,5-di-tert-butyl-4-hydroxy benzoic acid were evaluated using Fourier transform infrared spectroscopy (FT-IR) and quantum chemical calculations . Similarly, the vibrational assignment and conformational stability of 4-hydroxy-2,5-dimethylphenyl-benzophenone were investigated using FT-IR, Raman spectroscopy, and computational methods . These techniques could be employed to analyze the physical and chemical properties of 4-(4-Hexylphenyl)benzoic Acid.

Scientific Research Applications

The scientific research landscape is continuously evolving, with novel materials being explored for their unique properties and potential applications. One such material, 4-(4-Hexylphenyl)benzoic Acid, although not directly found in the searched literature, is closely related to the study of benzoic acid derivatives and their applications in various fields. This summary focuses on the broader category of benzoic acid derivatives and their relevance in scientific research, omitting information related to drug use, dosage, and side effects as per the requirements.

Benzoic Acid Derivatives in Gut Function Regulation

Benzoic acid, a common preservative, has been studied for its potential to improve gut functions through antibacterial and antifungal properties. Research indicates that appropriate levels of benzoic acid can enhance enzyme activity, immunity, and gut microbiota, contributing to overall health improvement. This insight is derived from studies involving piglets and porcine intestinal epithelial cells, suggesting a beneficial aspect of benzoic acid derivatives in promoting gut health (Mao et al., 2019).

Advancements in Environmental Sciences

In environmental sciences, the degradation of toxic compounds through advanced oxidation processes (AOPs) has been a significant area of study. For instance, research on the degradation of acetaminophen has revealed various by-products and their biotoxicity, providing insights into the environmental impact of pharmaceutical compounds. This research underscores the importance of understanding the fate of chemical substances and their derivatives in aquatic environments (Qutob et al., 2022).

properties

IUPAC Name

4-(4-hexylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19(20)21/h7-14H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCBWVSXWIGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543689
Record name 4'-Hexyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hexylphenyl)benzoic Acid

CAS RN

59662-48-5
Record name 4-(4′-Hexylphenyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59662-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hexyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hexylphenyl)benzoic Acid
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Synthesis routes and methods

Procedure details

5 Gram of 4-n-hexyl-4'-cyanobiphenyl, 40 ml of diethylene glycol, 4 ml of water and 2 g of sodium hydroxide were introduced into 200 ml three neck flask and heated with stirring for 25 hours, followed by acidifying with hydrochloric acid, separating by filtration and recrystallizing with glacial acetic acid to give 4.1 g of 4-n-hexyl-biphenyl-4'-carboxylic acid (II), which was a colorless crystal having a molecular formula of C19H22O2 (composition: C 80.8%, H 7.9%, O 11.3% as calculated values and C 80.4%, H 8.1%, O 11.5% as observed values) and a melting point of 170° -171° C and formed a smectic liquid crystal at temperatures exceeding the melting point.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH COCH
Number of citations: 0

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